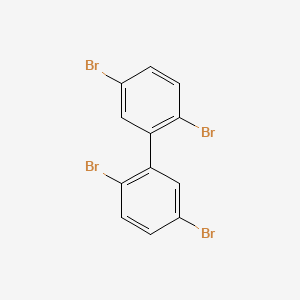

2,2',5,5'-Tetrabromobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMFJLRXHQLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009900 | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-37-4 | |

| Record name | 2,2′,5,5′-Tetrabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,5'-Tetrabromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2L95447R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,2',5,5'-Tetrabromobiphenyl for Laboratory Use

Introduction

2,2',5,5'-Tetrabromobiphenyl is a member of the polybrominated biphenyl (PBB) class of compounds.[1] PBBs are brominated hydrocarbons that have seen use as flame retardants in various materials, including plastics and textiles. Due to their persistence in the environment and potential health concerns, the production and use of many PBBs have been restricted. However, specific congeners like 2,2',5,5'-tetrabromobiphenyl are valuable as analytical standards and reference materials for toxicological research and environmental monitoring. This guide provides a detailed methodology for the synthesis and purification of 2,2',5,5'-tetrabromobiphenyl on a laboratory scale, emphasizing safety, efficiency, and high purity of the final product.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2,2',5,5'-tetrabromobiphenyl is crucial for its synthesis, purification, and handling.

| Property | Value |

| Molecular Formula | C₁₂H₆Br₄[2] |

| Molecular Weight | 469.79 g/mol [2] |

| CAS Number | 59080-37-4[2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-116 °C (for a related dinitrobiphenyl)[3] |

| Solubility | Generally low in polar solvents, more soluble in non-polar organic solvents like toluene and chloroform.[4] |

Note: The melting point provided is for a structurally related compound and should be considered an estimate. The actual melting point of 2,2',5,5'-tetrabromobiphenyl should be determined experimentally.

Synthesis of 2,2',5,5'-Tetrabromobiphenyl

The synthesis of symmetrical biaryls like 2,2',5,5'-tetrabromobiphenyl can be effectively achieved through coupling reactions. The Ullmann coupling and the Suzuki-Miyaura coupling are two prominent methods for this transformation.

Method 1: Ullmann Coupling

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of aryl halides.[5] In this case, 1,4-dibromo-2-iodobenzene would be the ideal starting material, though the commercially available 1,2,4,5-tetrabromobenzene can also be used, albeit with potentially lower selectivity. The reaction proceeds via the formation of an organocopper intermediate.[5]

Reaction Scheme:

Experimental Workflow for Ullmann Coupling:

Caption: General workflow for the Ullmann coupling synthesis.

Detailed Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder.

-

Reaction Setup: Under a nitrogen atmosphere, add 1,4-dibromo-2-iodobenzene to the flask.

-

Reaction: Heat the reaction mixture to approximately 200 °C with vigorous stirring.[5] The reaction is typically complete within several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, extract the reaction mixture with a suitable organic solvent, such as toluene. Filter the mixture to remove copper and copper salts. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.[6]

Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and often higher-yielding method for C-C bond formation. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[7] For the synthesis of 2,2',5,5'-tetrabromobiphenyl, this would involve the coupling of 2,5-dibromophenylboronic acid with 1,4-dibromo-2-iodobenzene or a similar aryl halide.

Reaction Scheme:

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Protocol:

-

Reactant Preparation: To a Schlenk flask, add 2,5-dibromophenylboronic acid, 1,4-dibromo-2-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[8][9]

-

Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to reflux with stirring.[9] The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,2',5,5'-tetrabromobiphenyl.[6]

Purification of 2,2',5,5'-Tetrabromobiphenyl

High purity is essential for the use of 2,2',5,5'-tetrabromobiphenyl as an analytical standard. A combination of chromatographic and recrystallization techniques is typically employed.[6]

Column Chromatography

Column chromatography is an effective method for separating the target compound from unreacted starting materials and byproducts.[4]

General Protocol:

-

Column Preparation: Pack a glass column with silica gel or alumina as the stationary phase.[4]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.[4]

-

Elution: Elute the column with a non-polar solvent system, such as a hexane/dichloromethane gradient.[4]

-

Fraction Collection: Collect the eluting fractions and analyze them by TLC to identify those containing the pure product.[4]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a final purification step to obtain highly pure crystalline 2,2',5,5'-tetrabromobiphenyl.[6]

General Protocol:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Toluene or a mixture of organic solvents can be effective.[4]

-

Dissolution: Dissolve the partially purified product in a minimum amount of the hot solvent.[4]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the crystals under vacuum to remove any remaining solvent.

Characterization

The identity and purity of the synthesized 2,2',5,5'-tetrabromobiphenyl must be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.[10]

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[10][11]

-

Melting Point Analysis: A sharp and well-defined melting point is indicative of a high-purity compound.[12]

Safety and Handling

Polybrominated biphenyls are classified as persistent organic pollutants and should be handled with extreme care.[13] They are potentially carcinogenic and can cause adverse health effects upon exposure.[14]

Essential Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

-

Waste Disposal: Dispose of all PBB-contaminated waste, including glassware and PPE, according to institutional and local regulations for hazardous chemical waste.[13][15] Incineration at high temperatures is the recommended disposal method for PBBs.[13]

-

Spill Management: In case of a spill, contain the material and clean the area using an appropriate absorbent material. All spill cleanup materials must be disposed of as hazardous waste.[14]

Conclusion

The synthesis and purification of 2,2',5,5'-tetrabromobiphenyl require careful planning and execution. Both the Ullmann and Suzuki-Miyaura coupling reactions are viable synthetic routes, with the latter often providing higher yields and milder reaction conditions. Rigorous purification using a combination of column chromatography and recrystallization is essential to achieve the high purity required for its use as an analytical standard. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of polybrominated biphenyls.

References

-

Inchem.org. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). [Link]

-

Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Material Safety Data Sheet. Polychlorinated Biphenyls (PCBs). [Link]

-

Material Safety Data Sheet. [Link]

-

Barrett, K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cambridge. [Link]

-

Sato, K., Teranishi, S., Sakaue, A., Karuo, Y., Tarui, A., Kawai, K., ... & Omote, M. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Beilstein Journal of Organic Chemistry, 20, 1034–1041. [Link]

-

Arkat USA. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]

-

PubChem. 2,2',5,5'-Tetrabromobiphenyl. [Link]

-

The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

-

Health and Safety Executive. (2023). Do you know how to work safely with PCBs?[Link]

-

National Institute of Standards and Technology. 2,2',5,5'-Tetrabromobiphenyl. [Link]

-

Chi, K. W., Addo, J. K., & D'Souza, F. (2011). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Molecules, 16(8), 6659–6667. [Link]

- Google Patents. (2012).

-

de la Cruz, J. F. N., da Silva, A. C. M., de Oliveira, K. T., & da Silva, F. C. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

-

YouTube. (2022). Suzuki Coupling Mechanism. [Link]

-

Organic Syntheses. Carbazole, 2-nitro-. [Link]

-

Forgue, S. T., & Allen, J. R. (1982). Identification of an arene oxide metabolite of 2,2',5,5'-tetrachlorobiphenyl by gas chromatography-mass spectroscopy. Chemico-Biological Interactions, 40(2), 233–246. [Link]

-

Organic Syntheses. anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information Contents. [Link]

-

Sikanen, T., & Kostiainen, R. (2006). Preparative purification of tetrabromotetrachlorofluorescein and phloxine B by centrifugal counter-current chromatography. Journal of Chromatography A, 1103(1), 154–158. [Link]

-

Power, C., Al-Tameemi, H., McCabe, O., de Souza, J., & Egan, D. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1058. [Link]

-

Wang, N. X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(12), 2119–2124. [Link]

-

Gonzalez, D. A., & Bugarin, A. (2024). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 12(2), 59. [Link]

-

Wang, Z., Zhang, R., Liu, C., & Wang, J. (2023). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Copolymers Related to Their Crystal Morphology. Polymers, 16(1), 89. [Link]

-

Riddell, N., Arsenault, G., Klein, J., Lough, A., Marvin, C. H., McAlees, A., ... & Tomy, G. T. (2009). Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO). Chemosphere, 74(8), 1129–1135. [Link]

Sources

- 1. 2,2',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',5,5'-Tetrabromobiphenyl [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Structural characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2,5,6-tetrabromocyclooctane (TBCO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of an arene oxide metabolite of 2,2',5-5'-tetrachlorobiphenyl by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 14. conncoll.edu [conncoll.edu]

- 15. hse.gov.uk [hse.gov.uk]

An In-Depth Technical Guide to 2,2',5,5'-Tetrabromobiphenyl (CAS Number: 59080-37-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2,2',5,5'-Tetrabromobiphenyl (CAS No. 59080-37-4), a specific congener of the polybrominated biphenyls (PBBs). As a member of a class of compounds known for their use as flame retardants and their persistence in the environment, understanding the chemical and toxicological properties of this molecule is of significant interest to researchers in environmental science, toxicology, and drug development. This document synthesizes critical data on its chemical structure, physicochemical properties, synthesis, biological interactions, and analytical methodologies to serve as a valuable resource for the scientific community.

Chemical Identity and Physicochemical Properties

2,2',5,5'-Tetrabromobiphenyl, also known as PBB-52, is a synthetic organobromine compound. Its core structure consists of a biphenyl backbone where four hydrogen atoms have been substituted by bromine atoms at the 2, 2', 5, and 5' positions.

Chemical Structure

Caption: Logical relationship of 2,2',5,5'-Tetrabromobiphenyl's structure.

The IUPAC name for this compound is 1,4-dibromo-2-(2,5-dibromophenyl)benzene.[1]

Physicochemical Data

The key physicochemical properties of 2,2',5,5'-Tetrabromobiphenyl are summarized in the table below. These properties are critical for understanding its environmental fate, bioavailability, and for designing analytical methods.

| Property | Value | Source |

| CAS Number | 59080-37-4 | |

| Molecular Formula | C₁₂H₆Br₄ | |

| Molecular Weight | 469.79 g/mol | |

| Melting Point | >300 °C (>572 °F) | |

| Boiling Point | Not Available | |

| Appearance | White to off-white powder or crystalline solid | General Knowledge |

| Solubility | Low in water; soluble in organic solvents like isooctane and methanol | , General Knowledge |

| LogP (octanol-water partition coefficient) | 6.4 (predicted) |

Synthesis of 2,2',5,5'-Tetrabromobiphenyl

The synthesis of symmetric biphenyl compounds like 2,2',5,5'-Tetrabromobiphenyl can be achieved through classical coupling reactions. The Ullmann reaction is a well-established method for this purpose.

Ullmann Coupling Reaction

The Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules.[2][3][4] In the case of 2,2',5,5'-tetrabromobiphenyl, the starting material would be 1,4-dibromo-2-iodobenzene or a similarly activated aryl halide.

Caption: Ullmann synthesis of 2,2',5,5'-Tetrabromobiphenyl.

Conceptual Protocol for Ullmann Synthesis:

-

Reactant Preparation: 1,4-dibromo-2-iodobenzene is used as the starting material.

-

Catalyst: Activated copper powder is used as the coupling agent.

-

Reaction Conditions: The reaction is typically carried out in a high-boiling solvent, such as dimethylformamide (DMF) or nitrobenzene, at elevated temperatures (often exceeding 100°C).[3]

-

Reaction Execution: The aryl halide and copper powder are heated in the solvent under an inert atmosphere for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography.

Alternatively, modern cross-coupling reactions such as the Suzuki-Miyaura coupling can also be employed for the synthesis of biphenyls, offering milder reaction conditions and broader functional group tolerance.[5][6]

Spectroscopic Characterization

The structural elucidation of 2,2',5,5'-Tetrabromobiphenyl is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this symmetrically substituted biphenyl is expected to be relatively simple. Due to the symmetry of the molecule, there are only three unique proton environments on the aromatic rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the carbon atoms of the biphenyl backbone, reflecting the molecule's symmetry. The carbons attached to bromine atoms will be significantly shifted downfield.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 2,2',5,5'-Tetrabromobiphenyl will show a characteristic isotopic pattern for the molecular ion peak due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation patterns typically involve the sequential loss of bromine atoms.[4][7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the aromatic rings (in the 1600-1450 cm⁻¹ region), and a strong absorption band corresponding to the C-Br stretching vibration (typically in the 600-500 cm⁻¹ region).[11][12][13][14]

Mechanism of Action and Toxicological Profile

The toxicological effects of many polyhalogenated aromatic hydrocarbons, including PBBs, are mediated through their interaction with the aryl hydrocarbon receptor (AhR).[15][16][17][18]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[15][19] Upon binding of a ligand like a PBB, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

While 2,2',5,5'-Tetrabromobiphenyl can interact with the AhR, it is generally considered a weak inducer of AhR-mediated gene expression compared to other more toxic congeners like 3,3',4,4'-tetrabromobiphenyl. Its non-planar ("ortho-substituted") structure hinders high-affinity binding to the AhR. Nevertheless, its potential to contribute to the overall toxic burden of PBB mixtures should not be disregarded.

Experimental Protocols

In Vitro Cytotoxicity Assay using HepG2 Cells (MTT Assay)

This protocol provides a framework for assessing the cytotoxic potential of 2,2',5,5'-Tetrabromobiphenyl on a human liver carcinoma cell line, HepG2. This cell line is commonly used in toxicological studies due to its metabolic capabilities.[20][21][22][23][24]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

2,2',5,5'-Tetrabromobiphenyl (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2,2',5,5'-Tetrabromobiphenyl from the DMSO stock solution in serum-free DMEM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the culture medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Sources

- 1. 2,2',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2',5,5'-Tetrabromobiphenyl [webbook.nist.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectrabase.com [spectrabase.com]

- 14. jsheld.com [jsheld.com]

- 15. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reframeDB [reframedb.org]

- 21. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells [mdpi.com]

- 23. tripod.nih.gov [tripod.nih.gov]

- 24. japsonline.com [japsonline.com]

A Technical Guide to the Environmental Lifecycle of 2,2',5,5'-Tetrabromobiphenyl (PBB Congener 52)

Abstract

Polybrominated biphenyls (PBBs) represent a class of persistent organic pollutants (POPs) with significant environmental and toxicological concern.[1] Although their production was banned in the 1970s, their legacy of contamination endures due to their extreme persistence.[2] This guide provides an in-depth examination of a specific, environmentally relevant congener: PBB 52 (2,2',5,5'-tetrabromobiphenyl). We will explore its primary and secondary environmental sources, detailing its formation from the degradation of more highly brominated congeners. The narrative will follow the environmental fate of PBB 52, governed by its physicochemical properties, including its partitioning behavior, persistence, and pathways of degradation. Furthermore, this document elucidates its propensity for bioaccumulation within organisms and biomagnification through terrestrial and aquatic food webs. Finally, we provide a detailed, field-proven protocol for the extraction and analysis of PBB 52 from environmental matrices, offering a practical resource for researchers in environmental science and toxicology.

Physicochemical Profile of PBB 52

The environmental behavior of any chemical is fundamentally dictated by its physical and chemical properties. PBB 52, a tetrabromobiphenyl, is a solid with low water solubility and low volatility, characteristics that contribute to its environmental persistence.[3][4] Its high octanol-water partition coefficient (Log Kow) signifies a strong tendency to partition from aqueous phases into organic media, such as soil organic matter and the lipid tissues of living organisms.[5][6] This lipophilicity is the primary driver for its bioaccumulation.

Table 1: Physicochemical Properties of PBB Congener 52 (2,2',5,5'-Tetrabromobiphenyl)

| Property | Value | Source |

| IUPAC Name | 1,2-dibromo-4-(2,5-dibromophenyl)benzene | N/A |

| PBB Number | 52 | [7] |

| Molecular Formula | C₁₂H₆Br₄ | [7] |

| Molecular Weight | 469.79 g/mol | [8] |

| Log Kow | 6.50 | [5] |

| Water Solubility (Sw) | 4 µg/L (8.6 x 10⁻⁹ mol/L) | [5] |

| Physical State | Solid | [4] |

Environmental Sources: Primary and Secondary Formation

There are no known natural sources of PBBs; their presence in the environment is entirely anthropogenic.[2][3] PBB 52 enters the environment through both direct release of commercial mixtures and, more significantly, as a degradation product of other PBBs.

Primary Sources: Commercial Flame Retardants

The predominant source of PBB contamination stems from commercial flame retardant mixtures produced before their ban, most notably the "FireMaster" series manufactured by the Michigan Chemical Corporation.[7][9][10] These products were not single congeners but complex mixtures. For instance, FireMaster BP-6 was primarily composed of hexabromobiphenyl (specifically PBB 153) and heptabromobiphenyl congeners, but also contained smaller percentages of tetrabromobiphenyls.[11][12][13] Therefore, PBB 52 was introduced to the environment as a minor component of these industrial products through:

-

Manufacturing Emissions: Losses during the production and handling of PBBs.[14][15]

-

Product Lifecycle: Leaching and volatilization from consumer goods containing PBBs, such as plastics in electronics and synthetic fibers.[2]

-

Disposal: Improper disposal of PBB-containing products in landfills and uncontrolled incineration, which can release PBBs into soil and air.[14][15][16]

-

Accidental Release: Large-scale contamination events, such as the 1973 incident in Michigan where PBBs were accidentally mixed into animal feed, led to widespread environmental dispersal.[2][9][15]

Secondary Sources: Environmental Transformation

A crucial source of PBB 52 in the environment is its formation from the breakdown of more highly brominated congeners. This occurs through two primary mechanisms:

-

Microbial Reductive Debromination: Under anaerobic conditions found in sediments and certain soils, microorganisms can metabolize higher PBBs. They preferentially remove bromine atoms from the meta and para positions of the biphenyl rings.[16] Studies have shown that PBB 153 (2,2',4,4',5,5'-hexabromobiphenyl), a major component of FireMaster, can be debrominated to form tetrabromobiphenyls, including PBB 52.[16] This process increases the relative concentration of lower-brominated congeners like PBB 52 over time.

-

Photolysis: Photochemical reactions, driven by ultraviolet (UV) radiation from sunlight, are a dominant degradation pathway for PBBs in aquatic systems and on surfaces.[15][16] This process also involves reductive debromination, cleaving C-Br bonds to produce lesser-brominated biphenyls.[17]

Environmental Fate and Transport

Once released, PBB 52's properties dictate its movement and long-term fate.

-

Partitioning: Due to its hydrophobicity, PBB 52 strongly adsorbs to soil and sediment particles, limiting its mobility in groundwater.[3][14] This makes contaminated sediments a long-term reservoir and source of PBBs to the overlying water column and aquatic organisms.

-

Atmospheric Transport: While having low volatility, PBBs can adsorb to airborne particulate matter and undergo long-range atmospheric transport, leading to their detection in remote regions far from original sources.[3][18]

-

Persistence: PBB 52 is highly resistant to environmental degradation. The biphenyl structure is chemically stable, and the bromine atoms shield it from oxidative and hydrolytic attacks. Its primary degradation pathways are the slow processes of microbial debromination and photolysis previously described.[16]

Bioaccumulation and Biomagnification

The most significant toxicological concern with PBB 52 is its behavior in living organisms.

-

Bioaccumulation: This is the process where an organism absorbs a substance at a rate faster than it can be eliminated.[19] Because PBB 52 is lipophilic ("fat-loving"), it is readily absorbed from food and the environment and accumulates in the fatty tissues of organisms like fish, birds, and mammals.[1][2][3]

-

Biomagnification: This refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain.[1][19] A small organism like a zooplankton might accumulate a low level of PBB 52. A small fish then eats many zooplankton, accumulating the PBBs from each one. A larger fish or bird then eats many small fish, further concentrating the toxin.[19] This process can lead to very high and potentially toxic concentrations in apex predators, including humans.[3] Lower brominated congeners, like PBB 52, tend to bioaccumulate more readily than higher brominated ones.[2][18]

Analytical Methodology: PBB 52 in Sediment

Accurate quantification of PBB 52 in complex environmental matrices requires robust analytical methods. Gas chromatography coupled with mass spectrometry (GC/MS) is the standard technique for the analysis of PBBs.[11][20]

Causality in Protocol Design

The described protocol is a self-validating system. The choice of Soxhlet extraction is for exhaustive recovery from a complex solid matrix. The multi-step cleanup is critical: sulfur is removed to prevent chromatographic interference, and lipid removal via acid-activated silica gel is necessary because co-extracted fats can mask the analyte signal and damage the analytical column. The final analysis by GC/MS provides both the high selectivity needed to distinguish PBB 52 from other congeners and the sensitivity required to detect environmentally relevant concentrations.

Step-by-Step Protocol for Sediment Analysis

Objective: To extract, purify, and quantify PBB congener 52 from a sediment sample.

Materials:

-

Sediment sample, freeze-dried and homogenized

-

Soxhlet extraction apparatus

-

Diatomaceous earth or anhydrous sodium sulfate

-

Solvents: Hexane, Dichloromethane (DCM), Toluene (all pesticide grade)

-

Activated copper powder (for desulfurization)

-

Glass chromatography column

-

Silica gel (activated at 130°C for 16 hours)

-

Sulfuric acid (concentrated)

-

Kuderna-Danish (K-D) concentrator

-

Gas Chromatograph/Mass Spectrometer (GC/MS)

-

PBB 52 analytical standard and internal/surrogate standards

Procedure:

-

Sample Preparation & Extraction:

-

Weigh 10-20 g of freeze-dried sediment into a beaker. Mix thoroughly with an equal amount of anhydrous sodium sulfate to create a free-flowing powder. Rationale: This removes residual moisture and prevents clumping.

-

Transfer the mixture to a cellulose extraction thimble and place it in the Soxhlet extractor.

-

Add a known amount of surrogate standard to the sample. Rationale: Surrogate standards monitor the efficiency of the entire analytical process for each sample.

-

Extract the sample for 18-24 hours with a 1:1 mixture of hexane:DCM.[14]

-

-

Extract Cleanup (Desulfurization & Lipid Removal):

-

Concentrate the raw extract to approximately 5 mL using a K-D apparatus.

-

Add activated copper powder and agitate until the copper remains bright. Rationale: Elemental sulfur is often present in sediment and must be removed as it interferes with GC analysis.

-

Prepare a cleanup column by packing a glass column with layers of: 1g anhydrous sodium sulfate (bottom), 2g activated silica gel, 4g acid-activated silica gel (44% H₂SO₄ w/w), and 2g anhydrous sodium sulfate (top).[21]

-

Pre-elute the column with hexane.

-

Load the concentrated, desulfurized extract onto the column.

-

Elute the PBBs from the column with hexane. Collect the eluate. Rationale: The polar silica gel retains interfering lipids and polar compounds while allowing the nonpolar PBBs to pass through.

-

-

Final Concentration & Analysis:

-

Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

Add a known amount of internal standard. Rationale: The internal standard is used for final quantification, correcting for variations in injection volume.

-

Analyze the sample using GC/MS. The system is typically operated in selected ion monitoring (SIM) mode to achieve low detection limits.[11] Key parameters include using a non-polar column (e.g., DB-5ms) and programming the temperature to separate PBB congeners.[11][20]

-

Conclusion

PBB congener 52 is an environmentally significant pollutant due to its persistence, its formation from more common PBBs, and its ability to bioaccumulate to potentially toxic levels in food webs. While no longer produced, existing environmental reservoirs in soil and sediment ensure that it will remain a contaminant of concern for the foreseeable future. Understanding its sources, fate, and bioaccumulative behavior is critical for assessing risks to ecosystems and human health. The analytical methods outlined provide a robust framework for the continued monitoring and study of this legacy contaminant.

References

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link] [Note: This is a representative URL, the grounding tool provided a direct link to a similar document]

-

International Agency for Research on Cancer. (2016). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. NCBI Bookshelf. Retrieved from [Link]

-

Zhang, L., et al. (2022). Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Polybrominated biphenyl. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1977). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. EPA NEPAL. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]

-

Agilent Technologies. (2018). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Retrieved from [Link]

-

Catalina Island Marine Institute. (n.d.). Bioaccumulation and Biomagnification: Increasingly Concentrated Problems!. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). ATSDR Polybrominated Biphenyls (PBBs) Tox Profile. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). Retrieved from [Link]

-

Bozeman Science. (2020). Bioaccumulation and Biomagnification. YouTube. Retrieved from [Link]

-

World Health Organization. (1994). Polybrominated biphenyls (EHC 152, 1994). INCHEM. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls. NCBI Bookshelf. Retrieved from [Link]

-

Van den Steen, E., et al. (2007). Biomagnification of PBDEs in Three Small Terrestrial Food Chains. ResearchGate. Retrieved from [Link]

-

Moore, R. W., et al. (1978). FireMaster BP-6: fractionation, metabolic and enzyme induction studies. Journal of Environmental Pathology and Toxicology. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012). Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',4,5'-Tetrabromobiphenyl. PubChem. Retrieved from [Link]

-

Puzyn, T., et al. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. PubMed. Retrieved from [Link]

-

Malińska, K., et al. (2022). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. International Journal of Molecular Sciences. Retrieved from [Link]

-

Arnot, J. A., & Gobas, F. A. (2004). Bioconcentration, bioaccumulation, biomagnification and trophic magnification: a modelling perspective. Environmental Science: Processes & Impacts. Retrieved from [Link]

-

Ruzo, L. O., et al. (1976). Photodegradation of polybromobiphenyls (PBB). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Wang, Y., et al. (2022). Bioaccumulation and biomagnification of emerging poly- and perfluoroalkyl substances in marine organisms. Science of The Total Environment. Retrieved from [Link]

-

World Health Organization. (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). INCHEM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pbb 153. PubChem. Retrieved from [Link]

-

Adeyi, A. A., & Olatunji, O. S. (2016). Evaluation of extraction methods for the analysis of selected polybrominated diphenyl ethers and hexabromobiphenyl (BB-153) – application to aqueous environmental samples. ResearchGate. Retrieved from [Link]

Sources

- 1. cimi.org [cimi.org]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 5. Polybrominated biphenyls (EHC 152, 1994) [inchem.org]

- 6. Bioconcentration, bioaccumulation, biomagnification and trophic magnification: a modelling perspective - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 8. 2,2',4,5'-Tetrabromobiphenyl | C12H6Br4 | CID 591320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. FireMaster BP-6: fractionation, metabolic and enzyme induction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photodegradation of polybromobiphenyls (PBB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. youtube.com [youtube.com]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

"toxicokinetics and bioaccumulation of 2,2',5,5'-tetrabromobiphenyl"

An In-depth Technical Guide to the Toxicokinetics and Bioaccumulation of 2,2',5,5'-Tetrabromobiphenyl (PBB-52)

Executive Summary

2,2',5,5'-Tetrabromobiphenyl (PBB-52) is a specific congener of the polybrominated biphenyl (PBB) class of chemicals, which were formerly used as flame retardants.[1] As persistent organic pollutants (POPs), PBBs resist environmental degradation and accumulate in living organisms, posing significant toxicological risks.[2][3][4] PBB-52, a minor component of commercial mixtures like FireMaster BP-6, is characterized by its high lipophilicity and resistance to metabolic breakdown.[5][6] This guide provides a detailed examination of the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioaccumulation of PBB-52. It is intended for researchers and toxicologists investigating the environmental fate and health impacts of this compound, offering insights into experimental design and analytical methodologies.

Introduction to 2,2',5,5'-Tetrabromobiphenyl (PBB-52)

Polybrominated biphenyls are a group of 209 distinct chemical congeners, once valued for their flame-retardant properties in consumer and industrial products.[1][6] Their chemical stability, however, contributes to their environmental persistence. PBB-52 is a tetrabrominated congener with bromine atoms at the 2,2',5, and 5' positions of the biphenyl rings. This substitution pattern, particularly the presence of ortho-bromine atoms, influences its chemical behavior and toxicological profile.[2][3]

Chemical Properties of PBB-52:

-

Chemical Formula: C₁₂H₆Br₄[7]

-

Molecular Weight: 469.792 g/mol [7]

-

Appearance: A solid at room temperature.

-

Solubility: Poorly soluble in water, highly soluble in lipids and organic solvents.

The primary route of environmental contamination and human exposure stems from the historical manufacture and use of PBB mixtures, such as the accidental introduction of FireMaster into the Michigan food chain in the 1970s.[6][9] This incident provided a critical, albeit tragic, cohort for studying the long-term behavior of PBBs in humans.[9][10]

Toxicokinetics of PBB-52: The Body's Handling of a Persistent Pollutant

Toxicokinetics describes the journey of a chemical through the body. For a highly lipophilic and persistent compound like PBB-52, this process is characterized by efficient absorption, widespread distribution to fatty tissues, extremely limited metabolism, and slow excretion.

Absorption

PBB-52 enters the body primarily through the ingestion of contaminated food, a consequence of its bioaccumulation in the food chain.[6][11] Inhalation of contaminated dust and dermal contact are also potential, though less studied, routes of exposure. Due to its high lipophilicity, PBB-52 is readily absorbed from the gastrointestinal tract, passively diffusing across the intestinal epithelium and entering the bloodstream, likely associated with lipids.

Distribution

Once absorbed, PBB-52 is transported in the blood, bound to lipoproteins, and rapidly partitions from the aqueous environment of the serum into lipid-rich tissues.[10] The primary storage depot is adipose tissue, where concentrations can be orders of magnitude higher than in the blood.[10][12] Other tissues with high lipid content, such as the liver, skin, and adrenal glands, also serve as significant reservoirs.[10][12] This extensive sequestration in fat is a critical factor in its long-term retention in the body. The slow release from these adipose stores results in chronic, low-level systemic exposure long after the initial intake has ceased.

Metabolism

The metabolic breakdown of PBB-52 is exceptionally slow and inefficient. The bromine substitution pattern of PBB-52, lacking adjacent non-halogenated carbon atoms, makes it highly resistant to metabolism by cytochrome P450 (CYP) enzymes. While some PBBs can undergo biotransformation, congeners like PBB-52 with ortho-substituted bromine atoms are particularly difficult for organisms to metabolize.[2][3]

When metabolism does occur, it typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl structure.[2][3] These hydroxylated metabolites may exhibit different toxic properties and can sometimes be more reactive than the parent compound.[2][3][11] However, for PBB-52, the rate of such transformations is minimal, which is a key reason for its persistence.

Excretion

Excretion is the rate-limiting step in the elimination of PBB-52 from the body. Due to its limited metabolism into more water-soluble forms, renal excretion via urine is negligible. The primary, albeit very slow, route of elimination is through the feces, involving biliary excretion.[10] Lactation represents a significant excretion pathway in females, transferring the lipid-soluble compound from the mother to the nursing infant via breast milk.[10]

The slow elimination kinetics result in an exceptionally long biological half-life. Studies on PBBs in the Michigan cohort estimated a serum half-life of 10.8 years, indicating that the body burden of these compounds decreases very gradually over time.[9][13][14] For individuals with significant exposure, it could take decades for levels to fall below detection limits.[9][14]

digraph "PBB-52 Toxicokinetic Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Conceptual Toxicokinetic Pathway of PBB-52", splines=ortho];

node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", width=2, height=0.8];

edge [fontname="Arial", fontsize=9];

// Nodes

Ingestion [label="Absorption\n(Oral Ingestion)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bloodstream [label="Systemic Circulation\n(Lipoprotein-Bound)", fillcolor="#FBBC05", fontcolor="#202124"];

Adipose [label="Distribution & Storage\n(Adipose Tissue, Liver)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Metabolism [label="Metabolism\n(Minimal Hydroxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Excretion [label="Excretion\n(Fecal, Lactation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Ingestion -> Bloodstream [label="Rapid Uptake"];

Bloodstream -> Adipose [label="Partitioning into Fat"];

Adipose -> Bloodstream [label="Slow Release\n(Chronic Exposure)", dir=both];

Bloodstream -> Metabolism [label="Very Slow Biotransformation"];

Metabolism -> Excretion [label="Formation of\nExcretable Metabolites"];

Bloodstream -> Excretion [label="Direct Elimination\n(e.g., Lactation)"];

}

Caption: A flowchart of the typical laboratory process for analyzing PBB-52 in biological samples.

Data Summary and Toxicological Significance

The toxicokinetic properties of PBB-52 are central to its toxicity. Its persistence and accumulation mean that even low-level, intermittent exposures can lead to a significant and long-lasting body burden.

Parameter Species Value Significance Reference Serum Half-Life Human 10.8 years (for PBB mixture) Indicates extremely slow elimination and potential for lifelong body burden. [9][13][14] Serum Half-Life Rat 23.1 weeks (for PBB mixture) Animal models confirm long retention times, though shorter than in humans. [12] Adipose Tissue Half-Life Rat 69.3 weeks (for PBB mixture) Demonstrates the role of fat as a long-term storage depot. [12] Primary Storage Sites Human, Rat Adipose tissue, Serum, Liver, Skin High lipid content dictates distribution, leading to accumulation in these tissues. [10][12] Primary Excretion Route Mammals Feces, Lactation Minimal metabolism prevents efficient urinary excretion. [10]

The chronic internal exposure resulting from PBB-52's toxicokinetics is linked to a range of adverse health effects. PBBs are known endocrine disruptors and can interfere with thyroid hormone homeostasis.[2][3] The long-term presence of these compounds in the body raises concerns about potential carcinogenic effects and developmental neurotoxicity.

Conclusion

The toxicokinetics of 2,2',5,5'-tetrabromobiphenyl are defined by its high lipophilicity and profound resistance to metabolic degradation. These properties lead to efficient absorption, widespread distribution to adipose tissue, and an exceptionally long biological half-life. Consequently, PBB-52 readily bioaccumulates in organisms and biomagnifies through the food web, posing a persistent toxicological threat. Understanding these ADME characteristics is fundamental for assessing the risks of human exposure, developing relevant biomarkers, and appreciating the long-lasting legacy of these environmental pollutants. Future research should continue to focus on the subtle, long-term health effects of a sustained body burden and potential interactions with other persistent chemicals.

References

- Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomed Mass Spectrom.

- Determinants of Polybrominated Biphenyl Serum Decay among Women in the Michigan PBB Cohort - PMC - NIH.

- Polybrominated biphenyls (EHC 152, 1994). Inchem.org.

- Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC - NIH.

- Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - Semantic Scholar. Semantic Scholar.

- Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Agilent.

- Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. EPA.

- Polybromin

- Disposition and Metabolomic Effects of 2,2',5,5'-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - NIH.

- The pharmacokinetics of 2,2',5,5'-tetrachlorobiphenyl and 3,3',4,4'-. PubMed.

- Tissue distribution and elimination kinetics of polybrominated biphenyls (PBB) from rat tissue - PubMed.

- Toxicity of 3,3',4,4'- and 2,2',5,5'- tetrabromobiphenyl: Correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. ScienceDirect.

- 2,2',5,5'-Tetrabromobiphenyl - the NIST WebBook. NIST.

- Toxicological Profile for Polybrominated Biphenyls.

- Half-life of polybrominated biphenyl in human sera - PubMed.

- Half-life of Polybrominated Biphenyl in Human Sera - CDC Stacks. Centers for Disease Control and Prevention.

- Half-life of polybrominated biphenyl in human sera. - CDC Stacks. Centers for Disease Control and Prevention.

- CAS No. 59080-37-4 - 2,2',5,5'-Tetrabromobiphenyl - AccuStandard. AccuStandard.

Sources

- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 2. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. 2,2',5,5'-Tetrabromobiphenyl [webbook.nist.gov]

- 8. accustandard.com [accustandard.com]

- 9. Half-life of polybrominated biphenyl in human sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determinants of Polybrominated Biphenyl Serum Decay among Women in the Michigan PBB Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disposition and Metabolomic Effects of 2,2’,5,5’-Tetrachlorobiphenyl in Female Rats Following Intraperitoneal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue distribution and elimination kinetics of polybrominated biphenyls (PBB) from rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide to the Toxicological Mechanisms of 2,2',5,5'-Tetrabromobiphenyl (BB-52)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybrominated biphenyls (PBBs) are persistent environmental pollutants known for their toxicological effects. Among the 209 possible congeners, 2,2',5,5'-tetrabromobiphenyl (BB-52) is a component of commercial PBB mixtures. While less studied than its more potent counterparts, understanding the specific mechanisms of BB-52 toxicity is crucial for comprehensive risk assessment and the development of potential therapeutic interventions. This guide provides a detailed examination of the current understanding and investigational approaches for elucidating the toxicological profile of BB-52, focusing on its interactions with cellular and molecular targets.

Introduction: The Toxicological Landscape of Polybrominated Biphenyls

Polybrominated biphenyls were widely used as flame retardants in various consumer and industrial products.[1] Their chemical stability, a desirable property for their intended application, has led to their persistence in the environment and bioaccumulation in living organisms.[1] The infamous Michigan PBB contamination incident in the 1970s, where PBBs were accidentally introduced into the food chain, highlighted the severe health risks associated with these compounds, including dermatological, hepatic, immunological, and neurological effects.[2]

The toxicity of PBB congeners is highly dependent on their structure, particularly the number and position of bromine atoms.[3] Coplanar PBBs, such as 3,3',4,4'-tetrabromobiphenyl, can adopt a planar configuration, allowing them to bind with high affinity to the aryl hydrocarbon receptor (AhR), a key mediator of dioxin-like toxicity.[4] In contrast, non-coplanar PBBs, like BB-52, have ortho-substituted bromine atoms that hinder planarity, resulting in a significantly lower affinity for the AhR.[4] Consequently, the mechanisms of toxicity for BB-52 are thought to be distinct from the classical AhR-mediated pathway.

This guide will delve into the known and hypothesized mechanisms of BB-52 toxicity, focusing on key cellular processes that are likely perturbed by this non-coplanar PBB congener. We will also provide detailed experimental protocols for investigating these mechanisms, offering a practical framework for researchers in the field.

Molecular Mechanisms of BB-52 Toxicity: Beyond the Aryl Hydrocarbon Receptor

While BB-52 is a weak inducer of cytochrome P-450, a characteristic of phenobarbital-type inducers, it does not elicit the potent toxic effects associated with strong AhR agonists.[4] This suggests that its toxicity manifests through alternative molecular pathways. The primary areas of investigation for BB-52's mechanism of action include disruption of intracellular signaling, induction of oxidative stress, endocrine disruption, neurotoxicity, and immunotoxicity.

Disruption of Intracellular Calcium Signaling

A growing body of evidence suggests that non-coplanar PBBs can interfere with intracellular calcium (Ca²⁺) homeostasis, a critical element in numerous cellular processes, including neurotransmission, muscle contraction, and gene expression.

Hypothesized Mechanism:

BB-52 may disrupt Ca²⁺ signaling through several potential mechanisms:

-

Interaction with Ryanodine Receptors (RyRs): RyRs are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.[5] Other non-coplanar halogenated compounds have been shown to modulate RyR activity, leading to uncontrolled release of Ca²⁺ from intracellular stores. While direct binding data for BB-52 is limited, its structural similarity to other RyR-active compounds makes this a plausible mechanism.

-

Inhibition of Ca²⁺-ATPases: Sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPases (SERCA) are responsible for pumping Ca²⁺ back into the ER/SR, maintaining low cytosolic Ca²⁺ levels. Inhibition of SERCA by BB-52 would lead to a sustained elevation of intracellular Ca²⁺.

-

Effects on Plasma Membrane Ca²⁺ Channels: BB-52 could potentially modulate the activity of various Ca²⁺ channels on the plasma membrane, leading to altered Ca²⁺ influx.

Experimental Workflow for Assessing Calcium Signaling Disruption:

Caption: Workflow for investigating BB-52's effect on calcium signaling.

Detailed Protocol: Intracellular Calcium Concentration Assay

-

Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, primary neurons) in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Wash cells with a buffered salt solution and then incubate with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for 30-60 minutes.[6]

-

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).[6]

-

Compound Addition: Add varying concentrations of BB-52 to the wells.

-

Data Acquisition: Immediately begin recording fluorescence changes over time.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the intracellular Ca²⁺ concentration.[6]

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a common mechanism of toxicity for many xenobiotics.

Hypothesized Mechanism:

BB-52 may induce oxidative stress through:

-

Mitochondrial Dysfunction: PBBs can interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and the formation of superoxide radicals.

-

Metabolic Activation: Although a weak inducer, BB-52 is metabolized by cytochrome P450 enzymes, which can produce reactive intermediates that contribute to ROS formation.

-

Depletion of Antioxidant Defenses: BB-52 or its metabolites may deplete cellular antioxidants, such as glutathione (GSH), rendering the cell more susceptible to oxidative damage.

Experimental Workflow for Assessing Oxidative Stress:

Caption: Workflow for investigating BB-52-induced oxidative stress.

Detailed Protocol: Cellular ROS/Superoxide Detection Assay (DCFDA)

-

Cell Preparation: Culture cells in a 96-well plate to sub-confluency.

-

Probe Loading: Remove the culture medium and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark.[7]

-

Treatment: Remove the DCFDA solution, wash the cells, and add fresh medium containing various concentrations of BB-52.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[7]

Table 1: Key Markers of Oxidative Stress and Corresponding Assays

| Marker | Biological Significance | Common Assay |

| Reactive Oxygen Species (ROS) | Direct measure of oxidative potential | DCFDA, DHE |

| Malondialdehyde (MDA) | Product of lipid peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) Assay[7] |

| Protein Carbonyls | Marker of protein oxidation | 2,4-Dinitrophenylhydrazine (DNPH) Assay |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Marker of oxidative DNA damage | ELISA, LC-MS/MS |

| Glutathione (GSH) | Key intracellular antioxidant | GSH/GSSG Ratio Assay |

| Superoxide Dismutase (SOD) | Antioxidant enzyme | SOD Activity Assay |

| Catalase (CAT) | Antioxidant enzyme | Catalase Activity Assay |

Endocrine Disruption

PBBs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[8]

Hypothesized Mechanism:

BB-52 may exert endocrine-disrupting effects by:

-

Binding to Steroid Receptors: BB-52 could act as an agonist or antagonist for estrogen receptors (ERα and ERβ), androgen receptors (AR), or other nuclear receptors.

-

Altering Hormone Metabolism: BB-52 may affect the activity of enzymes involved in steroid hormone synthesis and metabolism.

-

Interfering with Thyroid Hormone Signaling: PBBs have been shown to disrupt thyroid hormone homeostasis.

Experimental Workflow for Assessing Endocrine Disruption:

Caption: Workflow for investigating the endocrine-disrupting potential of BB-52.

Detailed Protocol: Estrogen Receptor Competitive Binding Assay

-

Receptor Preparation: Prepare a source of estrogen receptors, such as a rat uterine cytosol preparation or recombinant human ERα or ERβ.

-

Radioligand Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) with the receptor preparation in the presence of increasing concentrations of unlabeled BB-52.[9]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of BB-52 to determine the IC₅₀ value, which is the concentration of BB-52 that inhibits 50% of the specific binding of the radioligand.[9]

Neurotoxicity

Neurological effects are a known consequence of PBB exposure.[10]

Hypothesized Mechanism:

BB-52 may induce neurotoxicity through:

-

Disruption of Neurotransmitter Systems: Interference with the synthesis, release, or reuptake of neurotransmitters.

-

Alterations in Neuronal Signaling: As discussed, disruption of Ca²⁺ homeostasis can have profound effects on neuronal function.

-

Induction of Apoptosis in Neuronal Cells: Oxidative stress and other cellular insults can trigger programmed cell death in neurons.

Experimental Workflow for Assessing Neurotoxicity:

Caption: Workflow for investigating the neurotoxic effects of BB-52.

Detailed Protocol: Cytotoxicity Assay in SH-SY5Y Cells (MTT Assay)

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow. For a more neuron-like phenotype, cells can be differentiated using retinoic acid.[11][12]

-

Compound Exposure: Treat the cells with a range of BB-52 concentrations for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple precipitate.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Immunotoxicity

The immune system is a sensitive target for many environmental contaminants, including PBBs.

Hypothesized Mechanism:

BB-52 may exert immunotoxic effects by:

-

Altering Lymphocyte Proliferation and Function: PBBs can suppress or inappropriately activate lymphocytes, impairing the adaptive immune response.

-

Modulating Cytokine Production: BB-52 could alter the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

-

Inducing Apoptosis in Immune Cells: Similar to its effects on neuronal cells, BB-52 could trigger apoptosis in lymphocytes or other immune cells.

Experimental Workflow for Assessing Immunotoxicity:

Caption: Workflow for investigating the immunotoxic effects of BB-52.

Detailed Protocol: Lymphocyte Transformation Test (LTT)

-

Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Culture: Culture the lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

-

Compound Exposure: Add various concentrations of BB-52 to the cell cultures.

-

Proliferation Measurement: After a specific incubation period, assess lymphocyte proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., [³H]-thymidine) or using a colorimetric assay (e.g., BrdU incorporation).

-

Data Analysis: Compare the proliferation in BB-52-treated cultures to that of control cultures to determine the immunomodulatory effect.

Synthesis and Future Directions

The toxicological profile of 2,2',5,5'-tetrabromobiphenyl is complex and likely involves multiple, interconnected mechanisms that are distinct from the well-characterized AhR-mediated pathway of its coplanar congeners. The available evidence, largely extrapolated from studies on other non-coplanar PBBs and related compounds, points towards the disruption of intracellular calcium signaling and the induction of oxidative stress as central events in BB-52's toxicity. These primary insults can then propagate to cause downstream effects such as endocrine disruption, neurotoxicity, and immunotoxicity.

Future research should focus on generating specific data for BB-52 to confirm these hypothesized mechanisms and to quantify its potency. Key areas for investigation include:

-

Direct Receptor Binding Studies: Determining the binding affinity of BB-52 for ryanodine receptors, steroid hormone receptors, and other potential molecular targets.

-

High-Throughput Screening: Utilizing high-throughput screening platforms to assess the effects of BB-52 on a wide range of cellular pathways and targets.

-

In Vivo Studies: Conducting well-designed animal studies to investigate the long-term health effects of BB-52 exposure and to establish dose-response relationships.

-

Metabolite Toxicity: Characterizing the metabolites of BB-52 and assessing their individual toxicological profiles.

By employing the systematic, mechanism-based approaches outlined in this guide, the scientific community can build a more complete understanding of the risks posed by 2,2',5,5'-tetrabromobiphenyl and develop effective strategies for mitigation and remediation.

References

- Robertson, L. W., Andres, A., Safe, S., & Lovering, S. L. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health, 11(1), 81–91.

- Zieminska, E., Stafiej, A., Toczylowska, B., Albrecht, J., & Lazarewicz, J. W. (2015). Role of Ryanodine and NMDA Receptors in Tetrabromobisphenol A-Induced Calcium Imbalance and Cytotoxicity in Primary Cultures of Rat Cerebellar Granule Cells. Neurotoxicity research, 28(3), 195–208.

- Curtis, S. W., & Hovland, D. N. (2018). Intergenerational effects of endocrine-disrupting compounds: a review of the Michigan polybrominated biphenyl registry. Reproductive Toxicology, 80, 55-61.

- Kay, M. K., H-S. Kim, & M. D. Cannon. (2022). A State of the Science Review of Human Health Effects of the Michigan Polybrominated Biphenyl Contamination after Five Decades. Environmental Health Perspectives, 130(3), 037004.

- Donnelly, K. C., Anderson, C. S., & Safe, S. H. (2001). Effects of 2,2',5,5'-tetrachlorobiphenyl and biphenyl on cell membranes of Ralstonia eutropha H850. FEMS microbiology letters, 200(1), 17–24.

- Kovac, A. C., & Kalia, V. (2023). Differentiated SH-SY5Y neuroblastoma cells as a model for evaluation of nerve agent-associated neurotoxicity. Archives of toxicology, 97(7), 1931–1947.

- Emory University. (2019, February 4).

- Mid-Michigan District Health Department. (2017, April 12). PBB exposure can result in adverse health effects.

- Nishikawa, J., Saito, K., Goto, J., Dakeyama, F., Matsuo, M., & Tamiya, E. (1999). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of health science, 45(5), 269-275.

- DeConto, V., Leloire, A., Lecointe, C., & Dubois-Chevalier, J. (2021). In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. Toxicology in Vitro, 77, 105235.

- Chu, A., Diaz-Munoz, M., Hawkes, M. J., Brush, K., & Hamilton, S. L. (1991). Interdependence of ryanodine binding, oligomeric receptor interactions, and Ca2+ release regulation in junctional sarcoplasmic reticulum. Archives of biochemistry and biophysics, 289(2), 321–329.

- Kalyanaraman, B. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Measuring Oxidants and Oxidative Stress in Biological Systems (pp. 47-59). Springer, Cham.

- Pessah, I. N., Stimar, R. H., & Schiedt, M. J. (1990). Positive cooperativity of ryanodine binding to the calcium release channel of sarcoplasmic reticulum from heart and skeletal muscle. The Journal of biological chemistry, 265(11), 6176–6183.

- Sivils, J. C., Storer, C. L., Galigniana, M. D., & Cox, M. B. (2011). Regulation of steroid hormone receptor function by the 52-kDa FK506-binding protein (FKBP52). Current opinion in pharmacology, 11(4), 304–309.

- Serysheva, I. I., & Hamilton, S. L. (1994). Ca2+ binding sites of the ryanodine receptor/Ca2+ release channel of sarcoplasmic reticulum. Low affinity binding site(s) as probed by terbium fluorescence. The Journal of biological chemistry, 269(40), 24976–24982.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Schubert, S., Andresen, B. H., Bähr, V., Fischer, L., Stricker, G., Wittke, J. W., & Ullmann, U. (1996). The Immunomodulatory Effects of Antibiotics: In Vitro and Ex Vivo Investigations of 21 Substances by Means of the Lymphocyte Transformation Test. Zentralblatt fur Bakteriologie : international journal of medical microbiology, 284(2-3), 402–438.

- Tsoukas, C. D. (1988). Effects of Immunomodulatory Drugs on T Lymphocyte Activation and Function. Fort Detrick, MD: US Army Medical Research and Development Command.

- Michałowicz, J., Włoczkowska, O., Sicińska, P., & Bukowska, B. (2020). Tetrabromobisphenol A, terabromobisphenol S and other bromophenolic flame retardants cause cytotoxic effects and induce oxidative stress in human peripheral blood mononuclear cells (in vitro study). Chemosphere, 261, 127705.

- Martínez, G., & Silva, W. I. (2017).

- Yan, Z., Bai, X. C., Yan, C., Wu, J., Li, Z., Xie, T., ... & Shi, Y. (2015). Structure of a mammalian ryanodine receptor.

- Kupsco, A., Schlenk, D., & Volz, D. C. (2022). Exposure to Bisphenol S and Bisphenol F Alters Gene Networks Related to Protein Translation and Neuroinflammation in SH-SY5Y Human Neuroblastoma Cells. International journal of molecular sciences, 23(19), 11849.

- Rubbiani, R., Kitanovic, A., Gatschelhofer, C., Kuerner, M., Heffeter, P., & Berger, W. (2016). Differential cytotoxicity induced by the Titanium(IV)Salan complex Tc52 in G2-phase independent of DNA damage. BMC cancer, 16, 471.

- Lee, J. E., & Lee, J. (2001). Effects and neuro-toxic mechanisms of 2, 2', 4, 4', 5, 5'-hexachlorobiphenyl and endosulfan in neuronal stem cells. The Journal of veterinary medical science, 63(11), 1183–1188.

- Zhang, W., & Wang, T. (2020). Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. In G Protein-Coupled Receptors (pp. 163-171). Humana, New York, NY.